molecular formula C7H5NO3 B1664092 2-Nitrobenzaldehyde CAS No. 552-89-6

2-Nitrobenzaldehyde

Cat. No. B1664092
CAS RN: 552-89-6
M. Wt: 151.12 g/mol
InChI Key: CMWKITSNTDAEDT-UHFFFAOYSA-N
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Patent
US05082976

Procedure details

50 mmol of β-morpholino-2-nitrostyrene and 1 g of CuCl were initially introduced into 120 ml of DMSO and aerated at 60° C. for 90 min. using oxygen. After concentrating and customary working-up, 0.41 mol of o-nitrobenzaldehyde was isolated.
Name
β-morpholino-2-nitrostyrene
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCN(C=[CH:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N+:15]([O-:17])=[O:16])CC1.[O:18]=O>Cl[Cu].CS(C)=O>[N+:15]([C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[CH:8]=[O:18])([O-:17])=[O:16]

Inputs

Step One
Name
β-morpholino-2-nitrostyrene
Quantity
50 mmol
Type
reactant
Smiles
O1CCN(CC1)C=CC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
1 g
Type
catalyst
Smiles
Cl[Cu]
Name
Quantity
120 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.41 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.